
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an amino group at the 2-position and a nitro group at the 8-position of the purine ring. The tetrahydropurin-6-one structure indicates that the compound has undergone partial hydrogenation, resulting in a tetrahydro derivative of purine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one typically involves multi-step organic reactionsThe nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO2+), the active nitrating species . The amino group can be introduced through a substitution reaction using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), primary amines (RNH2).
Major Products Formed
Oxidation: 2-amino-8-hydroxy-1,7,8,9-tetrahydropurin-6-one.
Reduction: 2-amino-8-nitroso-1,7,8,9-tetrahydropurin-6-one.
Substitution: Various amino-substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in DNA and RNA interactions due to its purine structure.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with nucleic acids, potentially affecting DNA and RNA functions. The compound’s effects are mediated through pathways involving oxidative stress and nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-1,7-dihydro-6H-purin-6-one: Lacks the nitro group at the 8-position.
8-nitroguanine: Contains a nitro group but lacks the tetrahydro structure.
2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one: Contains a thioxo group instead of a nitro group.
Uniqueness
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is unique due to the presence of both an amino and a nitro group on the tetrahydropurine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H6N6O3 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H6N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h5,7H,(H4,6,8,9,10,12) |
Clave InChI |
BUYQSSUNBFMLRK-UHFFFAOYSA-N |
SMILES canónico |
C1(NC2=C(N1)N=C(NC2=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


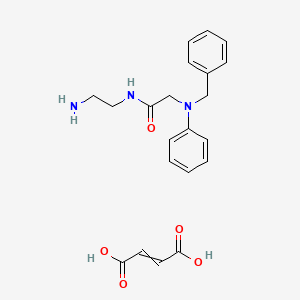

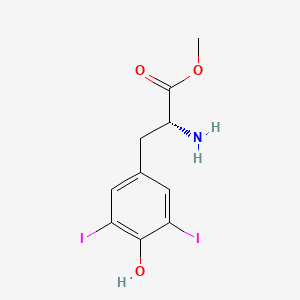
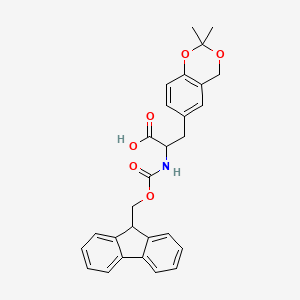
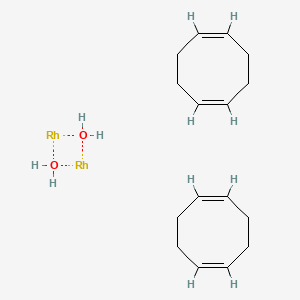
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
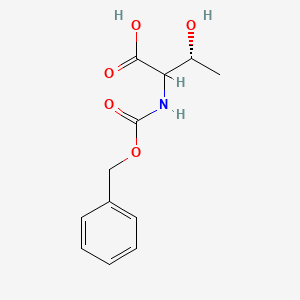
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
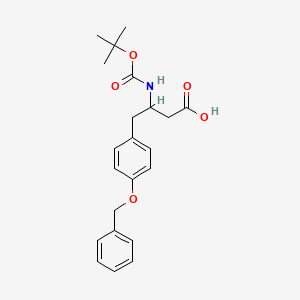
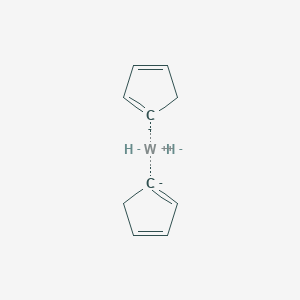
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
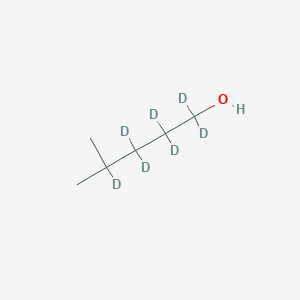
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)
